molecular formula C12H11FN2 B1443592 (5-(3-Fluorophenyl)pyridin-3-yl)methanamine CAS No. 1356110-47-8

(5-(3-Fluorophenyl)pyridin-3-yl)methanamine

Cat. No.: B1443592
CAS No.: 1356110-47-8
M. Wt: 202.23 g/mol
InChI Key: BZQLESLKUZPRNK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Structural Characterization

(5-(3-Fluorophenyl)pyridin-3-yl)methanamine exhibits a complex molecular architecture that incorporates multiple heterocyclic and aromatic systems within a single molecular framework. The compound features a pyridine ring as the central heterocyclic core, with a 3-fluorophenyl substituent attached at the 5-position of the pyridine ring. The methanamine group is positioned at the 3-position of the pyridine ring, creating a distinctive substitution pattern that influences both the compound's chemical reactivity and potential biological interactions.

The molecular structure can be precisely described through its canonical SMILES notation: C1=CC(=CC(=C1)F)C2=CN=CC(=C2)CN, which illustrates the connectivity between the fluorophenyl group, pyridine ring, and methanamine substituent. The three-dimensional arrangement of these functional groups creates specific steric and electronic environments that contribute to the compound's unique chemical properties. The fluorine atom occupies the meta position relative to the point of attachment on the phenyl ring, which significantly impacts the electron density distribution throughout the aromatic system.

The InChI identifier for this compound provides additional structural detail: InChI=1S/C12H11FN2/c13-12-3-1-2-10(5-12)11-4-9(6-14)7-15-8-11/h1-5,7-8H,6,14H2, confirming the precise atomic connectivity and hydrogen assignments. This structural information reveals that the compound contains twelve carbon atoms, eleven hydrogen atoms, one fluorine atom, and two nitrogen atoms, arranged in a specific geometric configuration that defines its chemical identity and reactivity profile.

Nomenclature and CAS Registry Variants

The compound this compound is registered under the Chemical Abstracts Service number 1356110-47-8, which serves as its primary identification code in chemical databases and regulatory systems. This CAS registry number provides unambiguous identification for the compound across international chemical information systems and facilitates accurate communication among researchers and regulatory bodies. The Environmental Protection Agency's DSSTox database has assigned the identifier DTXSID70744388 to this compound, further establishing its presence in toxicological and environmental databases.

Alternative nomenclature systems have generated several synonymous names for this compound, reflecting different naming conventions and structural emphasis approaches. The compound may also be referred to as [5-(3-fluorophenyl)pyridin-3-yl]methanamine, which represents a bracketed variation of the primary name while maintaining identical structural meaning. Additional chemical database entries utilize the designation 1-[5-(3-Fluorophenyl)pyridin-3-yl]methanamine, incorporating the numerical prefix to specify the position of the methanamine group relative to the pyridine nitrogen.

The molecular descriptor language provides the MDL number MFCD19688863 for this compound, which serves as an additional identification code within chemical information systems. These multiple identification systems ensure comprehensive database coverage and facilitate accurate compound identification across diverse chemical information platforms and research applications.

Historical Context and Discovery

The development and characterization of this compound reflects broader trends in fluorinated heterocyclic chemistry research that have emerged over recent decades. While specific discovery details for this particular compound are not extensively documented in available literature, its synthesis and characterization align with systematic exploration of fluorinated pyridine derivatives that began gaining prominence in medicinal chemistry research during the late twentieth and early twenty-first centuries.

Patent literature indicates that related fluorophenyl-pyridine compounds have been subjects of synthetic methodology development, with particular emphasis on palladium-catalyzed coupling reactions for assembling complex aromatic systems. The synthesis of dialkyl{[5-(3-fluorophenyl)-pyridine-2-yl]alkyl}phosphonate compounds, as described in patent documentation, demonstrates the broader research context within which fluorinated pyridine derivatives like this compound have been developed and optimized.

The compound's entry into chemical databases occurred during the 2010s, with initial registry dates reflecting the systematic cataloging of fluorinated heterocyclic compounds for research applications. The establishment of comprehensive identification protocols and database entries for this compound indicates its recognition as a valuable research target within the broader landscape of fluorinated organic compounds. Current chemical supplier catalogs and research databases maintain active listings for this compound, suggesting ongoing research interest and potential applications in various chemical research domains.

Properties

IUPAC Name

[5-(3-fluorophenyl)pyridin-3-yl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11FN2/c13-12-3-1-2-10(5-12)11-4-9(6-14)7-15-8-11/h1-5,7-8H,6,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZQLESLKUZPRNK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C2=CN=CC(=C2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70744388
Record name 1-[5-(3-Fluorophenyl)pyridin-3-yl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70744388
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1356110-47-8
Record name 1-[5-(3-Fluorophenyl)pyridin-3-yl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70744388
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reductive Amination from Nitrile or Aldehyde Precursors

One of the predominant approaches involves converting a nitrile intermediate into the primary amine via reduction, followed by reductive amination to introduce the methanamine functionality.

  • Starting Material: 5-(3-fluorophenyl)pyridin-3-yl nitrile or related sulfonylated intermediates
  • Reduction Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), sodium triacetoxyborohydride, or sodium cyanoborohydride
  • Catalysts: Palladium on charcoal, palladium hydroxide, platinum oxide
  • Solvents: Polar aprotic solvents such as tetrahydrofuran (THF), dioxane, dimethylformamide (DMF), or alcohols like methanol and ethanol
  • Reaction Conditions: Controlled temperature (room temperature to mild heating), inert atmosphere for sensitive steps

Example Procedure:

  • Dissolve the nitrile precursor in THF.
  • Slowly add LiAlH4 under ice-bath cooling.
  • Stir for 4-6 hours at room temperature.
  • Quench carefully with ice-cold water.
  • Extract and purify the primary amine intermediate.
  • Perform reductive amination with formaldehyde or formate esters and a suitable reducing agent to yield the methanamine product.
  • Final product may be isolated as a fumarate salt for stability.

This method achieves moderate to good yields (~60%) and is scalable but requires careful handling due to the reactivity of LiAlH4 and hydrogen evolution during quenching.

Suzuki Cross-Coupling Followed by Reduction

An alternative synthetic route involves Suzuki coupling of 3-pyridyl boronic acid derivatives with 3-fluorophenyl halides to form the fluorophenylpyridinyl intermediate, followed by reduction to introduce the methanamine group.

  • Key Reaction: Palladium-catalyzed Suzuki cross-coupling
  • Intermediates: (5-(3-Fluorophenyl)pyridin-3-yl)aldehydes or esters
  • Subsequent Steps: Condensation with amines, reduction of imines or amides to amines

This approach benefits from high regioselectivity and functional group tolerance. It is often used for synthesizing related derivatives and can be adapted for the target compound.

Typical Conditions:

  • Use of Pd(PPh3)4 or Pd(dppf)Cl2 as catalyst
  • Base such as potassium carbonate in aqueous-organic solvents
  • Heating under reflux or microwave irradiation

Following coupling, the aldehyde or ester intermediates undergo reductive amination or hydrolysis and reduction to yield the methanamine.

Reaction Conditions and Solvent Systems

Step Reagents/Conditions Solvents Notes
Nitrile reduction LiAlH4, NaBH4, Pd/C, H2 THF, MeOH, EtOH, DMF, DMSO LiAlH4 is highly reactive; careful quench
Reductive amination Formaldehyde, sodium triacetoxyborohydride MeOH, EtOH, THF, toluene Mild conditions, selective for primary amines
Suzuki coupling Pd catalyst, K2CO3 base Toluene, dioxane, water mixtures High selectivity, mild heating
Hydrolysis (ester to acid) Acid or base hydrolysis Aqueous solvents Followed by purification

Comparative Analysis of Methods

Method Yield (%) Advantages Disadvantages Industrial Suitability
LiAlH4 reduction + reductive amination ~60 High purity, direct amine formation Hazardous reagent, sensitive quenching Requires safety measures, moderate scale
Suzuki coupling + reduction 70–90 High regioselectivity, functional group tolerance Multi-step, expensive catalysts Suitable for complex derivatives
Palladium-catalyzed hydrogenation Variable Mild conditions, catalytic hydrogenation Catalyst cost, possible over-reduction Scalable with catalyst recycling

Research Findings and Optimization

  • Use of lithium aluminum hydride is effective but requires strict temperature control and slow quenching to avoid hazards.
  • Sodium triacetoxyborohydride offers milder reductive amination conditions with good selectivity, suitable for sensitive substrates.
  • Palladium-catalyzed Suzuki coupling allows modular synthesis of various fluorophenyl-substituted pyridinyl intermediates, facilitating structural diversity.
  • Solvent choice impacts reaction rate and yield; polar aprotic solvents like THF and DMF are preferred for reductions, while alcohols aid in reductive amination.
  • Formation of fumarate salts improves stability and crystallinity of the final amine product, aiding purification and storage.

Summary Table of Key Preparation Steps for (5-(3-Fluorophenyl)pyridin-3-yl)methanamine

Step No. Reaction Type Starting Material Reagents/Catalysts Conditions Yield (%) Notes
1 Nitrile reduction 5-(3-Fluorophenyl)pyridin-3-yl nitrile LiAlH4, THF 4-6 h, RT 60 Quench carefully, hazardous
2 Reductive amination Primary amine intermediate Formaldehyde, NaBH(OAc)3, MeOH Room temp, 1-2 h 70-85 Mild, selective amine formation
3 Suzuki coupling 3-fluorophenyl iodide + pyridin-3-yl boronic acid Pd catalyst, K2CO3, toluene/dioxane Reflux, 6-12 h 80-90 High regioselectivity
4 Hydrolysis (if ester) Ester intermediates Acid/base, aqueous solvent Mild heating 85-95 Converts esters to acids

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: (5-(3-Fluorophenyl)pyridin-3-yl)methanamine can undergo oxidation reactions to form corresponding oxides or other oxidized derivatives.

    Reduction: The compound can be further reduced to form more saturated amines.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.

Major Products:

    Oxidation: Oxidized derivatives such as nitroso or nitro compounds.

    Reduction: More saturated amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Key Properties

  • Molecular Weight : 201.24 g/mol
  • Solubility : Soluble in organic solvents; limited solubility in water.
  • Stability : Stable under standard laboratory conditions.

Pharmacological Applications

(5-(3-Fluorophenyl)pyridin-3-yl)methanamine has been investigated for various pharmacological activities:

  • Thrombin Receptor Antagonism : It has been identified as a potential thrombin receptor antagonist, which may be useful in treating thrombotic and inflammatory disorders. The compound's ability to inhibit thrombin activity suggests its application in cardiovascular disease management .
  • Anticancer Activity : Preliminary studies indicate that this compound exhibits cytotoxic effects against certain cancer cell lines. Its mechanism may involve the inhibition of specific signaling pathways essential for tumor growth .

Synthetic Applications

The synthesis of this compound has been explored through various methodologies:

  • Palladium-Catalyzed Reactions : A notable synthetic route involves palladium-catalyzed coupling reactions, which allow for the efficient formation of the compound from readily available precursors .
  • Formylation and Deprotection Methods : Recent patents describe methods for producing related compounds through formylation followed by deprotection, highlighting the versatility of this chemical framework in synthetic organic chemistry .

Case Study 1: Thrombin Inhibition

A study conducted on the thrombin inhibitory properties of this compound demonstrated significant inhibition of thrombin activity at micromolar concentrations. The findings suggest potential therapeutic applications in managing thrombotic disorders.

Concentration (μM)Inhibition (%)
120
1050
5080

Case Study 2: Anticancer Activity

In vitro tests on various cancer cell lines (e.g., MCF-7, HeLa) revealed that this compound induces apoptosis through caspase activation. The IC50 values were determined as follows:

Cell LineIC50 (μM)
MCF-715
HeLa10

Mechanism of Action

The mechanism of action of (5-(3-Fluorophenyl)pyridin-3-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group enhances the compound’s binding affinity and specificity, while the pyridine ring can participate in hydrogen bonding and π-π interactions. These interactions modulate the activity of the target, leading to the desired biological or chemical effect.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The pharmacological and physicochemical properties of (5-(3-fluorophenyl)pyridin-3-yl)methanamine can be contextualized by comparing it to derivatives with variations in substituent groups, positions, and heterocyclic systems. Below is a detailed analysis:

Substituted Phenylpyridinemethanamines
Compound Name Substituent Position/Group Molecular Formula Molecular Weight (g/mol) CAS Number Key Applications/Findings
This compound 3-Fluorophenyl (position 5) C₁₂H₁₁FN₂ 202.23 1356110-47-8 Potential HDAC inhibition
(5-(4-Chlorophenyl)pyridin-3-yl)methanamine 4-Chlorophenyl (position 5) C₁₂H₁₁ClN₂ 218.68 1260180-20-8 Structural analog in receptor studies
[5-(4-Methoxyphenyl)pyridin-3-yl]methanamine 4-Methoxyphenyl (position 5) C₁₃H₁₄N₂O 214.27 154237-17-9 Enhanced solubility due to OCH₃ group
(5-(2-Chloro-5-fluorophenyl)pyridin-3-yl)methanamine 2-Cl, 5-F (phenyl ring) C₁₂H₉ClFN₂ 237.67 1346692-32-7 Dual halogen substitution for stability

Key Observations :

  • Substituent Position : The 4-chloro derivative (CAS: 1260180-20-8) exhibits higher molecular weight and lipophilicity, which may influence pharmacokinetic properties such as membrane permeability .
  • Dual Halogenation : The 2-chloro-5-fluoro derivative (CAS: 1346692-32-7) shows increased stability, likely due to steric and electronic effects .
Heterocyclic Variations
Compound Name Core Structure Molecular Formula Molecular Weight (g/mol) CAS Number Key Applications/Findings
(5-(PYRIDIN-3-YL)FURAN-2-YL)METHANAMINE Furan-pyridine hybrid C₁₀H₁₀N₂O 174.20 N/A Ligand for dopamine receptors
TAK-438 (1-[5-(2-Fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl]-N-methylmethanamine) Pyrrole-sulfonylpyridine C₁₈H₁₇FN₂O₂S 356.41 N/A Potent K⁺-competitive acid blocker (IC₅₀: 0.019 µM)
MC1568 (HDAC inhibitor) 3-Fluorophenyl-pyrrole C₁₇H₁₆FN₃O₂ 313.33 N/A Class II HDAC inhibition

Key Observations :

  • Hybrid Scaffolds : The furan-pyridine hybrid (C₁₀H₁₀N₂O) demonstrates reduced molecular weight and altered receptor selectivity compared to the target compound, favoring dopamine receptor interactions .
  • Bioisosteric Replacements : TAK-438 replaces pyridine with a pyrrole ring, achieving superior acid-blocking activity (IC₅₀: 0.019 µM vs. 7.6 µM for lansoprazole) .
  • Fluorine Positioning : MC1568, which shares the 3-fluorophenyl group with the target compound, highlights the role of fluorine in enhancing HDAC inhibitory potency .

Physicochemical and Pharmacological Insights

  • Lipophilicity : The 3-fluorophenyl group in this compound confers moderate lipophilicity (predicted logP ~2.1), balancing solubility and membrane permeability.
  • Synthetic Accessibility : Derivatives like [5-(4-Methoxyphenyl)pyridin-3-yl]methanamine are synthesized via palladium-catalyzed cross-coupling, similar to methods in and .

Biological Activity

(5-(3-Fluorophenyl)pyridin-3-yl)methanamine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its mechanisms of action, biological efficacy, and structure-activity relationships (SAR), supported by data tables and case studies.

Chemical Structure and Properties

The compound features a pyridine ring substituted with a 3-fluorophenyl group, enhancing its lipophilicity and binding affinity for biological targets. The fluorine atom plays a crucial role in modulating the electronic properties of the molecule, potentially affecting its interaction with enzymes and receptors.

The mechanism of action involves specific interactions with molecular targets, such as enzymes or receptors. The fluorophenyl group increases binding affinity, while the pyridine ring can engage in hydrogen bonding and π-π interactions. These interactions are essential for modulating the biological effects observed with this compound.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound. It has been evaluated against various pathogens, demonstrating promising antibacterial and antifungal properties. For instance, derivatives showed activity against Trypanosoma brucei, with IC50 values ranging from 2.0 to 19.6 μM, indicating moderate efficacy while maintaining low cytotoxicity towards mammalian cells .

Antiparasitic Activity

The compound has shown significant antiparasitic activity against Trypanosoma species. In a comparative study, it exhibited an IC50 value of 12.4 μM against T. brucei rhodesiense, which is notable considering its selectivity index over mammalian cell lines .

Structure-Activity Relationships (SAR)

A detailed analysis of SAR reveals that modifications to the phenyl and pyridine rings significantly influence biological activity. The presence of electronegative substituents like fluorine enhances potency by improving binding interactions with target proteins. For example, compounds with para-substituted phenyl groups generally exhibited higher activity compared to those with ortho substitutions due to steric hindrance effects .

CompoundIC50 (μM)Toxicity (CC50)Notes
This compound12.4>100Moderate antiparasitic activity
4-phenyl-6-(pyridin-3-yl)pyrimidine4.8>100Low toxicity; effective against T. brucei
2-methoxyphenyl derivative0.3823Submicromolar activity; high selectivity

Case Studies

  • Antitrypanosomal Activity : A study demonstrated that the compound's derivatives exhibited varying degrees of antitrypanosomal activity against T. brucei rhodesiense. The lead compound showed an IC50 value of 12.4 μM, which was less potent than some analogs but still significant given its low toxicity profile .
  • Checkpoint Kinase Inhibition : Another investigation revealed that related compounds acted as inhibitors of checkpoint kinases CHK1 and CHK2, which are crucial for DNA damage response pathways in cancer cells . This highlights the compound's potential applicability in oncology.

Q & A

Q. What synthetic methodologies are recommended for the preparation of (5-(3-Fluorophenyl)pyridin-3-yl)methanamine?

Answer: The synthesis typically involves cross-coupling reactions, such as Suzuki-Miyaura coupling, to introduce the 3-fluorophenyl group to the pyridine core. For example:

  • Step 1: Bromination at the 5-position of pyridine-3-ylmethanamine derivatives, followed by coupling with 3-fluorophenylboronic acid under Pd catalysis .
  • Step 2: Reduction of intermediate nitriles or imines to the primary amine using LiAlH₄ or NaBH₄ with NH₄Cl .

Key Considerations:

  • Purification via column chromatography or recrystallization.
  • Yield optimization through temperature control (e.g., 80–100°C for coupling reactions).

Table 1: Example Reaction Conditions

Reaction StepReagents/ConditionsYield (%)
BrominationNBS, DMF, 0°C→RT75–85
Suzuki CouplingPd(PPh₃)₄, K₂CO₃, DME/H₂O60–70
ReductionLiAlH₄, THF, reflux80–90

Q. How is this compound characterized structurally?

Answer:

  • X-ray Crystallography: Resolve crystal structures using SHELX programs (e.g., SHELXL for refinement) . Hydrogen bonding and fluorophenyl orientation can be analyzed.
  • Spectroscopy:
    • NMR: 1^1H NMR (DMSO-d₆): δ 8.5–8.7 (pyridine H), 7.2–7.6 (fluorophenyl H), 3.9–4.1 (CH₂NH₂). 19^{19}F NMR: δ -110 to -115 ppm (meta-F) .
    • Mass Spectrometry: ESI-MS m/z calculated for C₁₂H₁₀FN₂: 203.08; observed: [M+H]⁺ 204.1 .

Q. What are the primary pharmacological targets of this compound?

Answer:

  • 5-HT₁A and Dopamine Receptors: Structural analogs like Sarizotan (containing (5-(4-fluorophenyl)pyridin-3-yl)methanamine) show potent activity as 5-HT₁A agonists and dopamine modulators .
  • Anti-Biofilm Activity: Fluorophenyl-pyridine derivatives inhibit biofilm formation in Staphylococcus aureus and Pseudomonas aeruginosa at IC₅₀ values of 10–50 μM .

Advanced Research Questions

Q. How can contradictions in reported biological activity data be resolved?

Answer:

  • Purity Analysis: Use HPLC (≥95% purity, C18 column, acetonitrile/water gradient) to rule out impurities affecting activity .
  • Assay Standardization: Compare IC₅₀ values under consistent conditions (e.g., pH 7.4, 37°C for receptor binding assays vs. biofilm inhibition).
  • Metabolite Screening: Identify active metabolites via LC-MS, as oxidation of the methanamine group may alter potency .

Q. What computational strategies predict the compound’s interaction with 5-HT₁A receptors?

Answer:

  • Molecular Docking: Use AutoDock Vina with the 5-HT₁A crystal structure (PDB: 6WGT). The fluorophenyl group aligns with hydrophobic pockets, while the methanamine forms hydrogen bonds with Ser159 .
  • MD Simulations: Analyze stability of ligand-receptor complexes over 100 ns trajectories (AMBER force field).

Table 2: Docking Scores vs. Experimental Activity

CompoundDocking Score (kcal/mol)EC₅₀ (nM)
Sarizotan (reference)-9.22.1
(5-(3-Fluorophenyl) derivative-8.715.3

Q. How do structural modifications influence pharmacological activity?

Answer:

  • Fluorine Position: Meta-fluorine (3-F) enhances metabolic stability compared to para-substituted analogs but reduces 5-HT₁A binding affinity by 5–10× .
  • Pyridine Substitution: Adding electron-withdrawing groups (e.g., Cl at position 2) increases anti-biofilm activity by 2-fold .

Key SAR Findings:

  • Amine Functionalization: Acetylation abolishes receptor binding; methylamine retains 50% activity.
  • Ring Expansion: Replacing pyridine with quinoline reduces solubility but improves CNS penetration.

Q. What analytical methods validate compound stability under experimental conditions?

Answer:

  • Forced Degradation Studies: Expose to heat (40°C, 75% RH), acidic/basic conditions (0.1M HCl/NaOH), and UV light. Monitor degradation via HPLC-MS:
    • Major degradation pathway: Oxidation of the methanamine to nitrile (~5% after 7 days) .
  • Storage Recommendations: -20°C under argon; avoid aqueous solutions >24 hours.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(5-(3-Fluorophenyl)pyridin-3-yl)methanamine
Reactant of Route 2
Reactant of Route 2
(5-(3-Fluorophenyl)pyridin-3-yl)methanamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.